Deoxypentalenylglucuron
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85648-55-1 |
|---|---|
Molecular Formula |
C21H30O8 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(5R,8S)-2,10,10-trimethyltricyclo[6.3.0.01,5]undec-6-ene-6-carbonyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H30O8/c1-9-4-5-12-11(6-10-7-20(2,3)8-21(9,10)12)18(27)29-19-15(24)13(22)14(23)16(28-19)17(25)26/h6,9-10,12-16,19,22-24H,4-5,7-8H2,1-3H3,(H,25,26)/t9?,10-,12+,13+,14+,15-,16+,19-,21?/m1/s1 |
InChI Key |
BFYOGFPGIVIQCC-PLCONXLHSA-N |
SMILES |
CC1CCC2C13CC(CC3C=C2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)(C)C |
Isomeric SMILES |
CC1CC[C@@H]2C13CC(C[C@H]3C=C2C(=O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)(C)C |
Canonical SMILES |
CC1CCC2C13CC(CC3C=C2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)(C)C |
Synonyms |
deoxypentalenylglucuron |
Origin of Product |
United States |
Isolation and Producer Organisms of Deoxypentalenylglucuron
Discovery and Initial Characterization
Deoxypentalenylglucuron was first isolated from the culture broths of three distinct Streptomyces strains. nih.gov Its chemical structure was elucidated using a combination of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govjst.go.jp Further chemical correlation confirmed it as an oxidation product of pentalenene (B1246303). nih.govjst.go.jp
Diversity of Streptomyces Strains Producing this compound
Several species within the genus Streptomyces have been identified as producers of this compound. This genus is well-known for its ability to synthesize a wide array of secondary metabolites. nih.govpnas.org
Streptomyces omiyaensis
Streptomyces omiyaensis is one of the three bacterial strains from which this compound was originally isolated. nih.govjst.go.jp This species has been a subject of study for its production of various bioactive compounds. researchgate.netknapsackfamily.com
Endophytic Microorganisms as Potential Producers
Endophytic microorganisms, which live within plant tissues without causing apparent harm, are recognized as a significant source of bioactive compounds. nih.govnih.govuoc.ac.in These microbes, including various bacteria and fungi, can produce a diverse range of secondary metabolites. nih.govdntb.gov.ua While specific endophytic producers of this compound are not yet extensively documented, the broader context of endophytes as producers of novel chemical structures suggests they are a promising area for future investigation into new sources of this compound. nih.govuoc.ac.in
| Producer Organism | Type |
| Streptomyces omiyaensis | Bacterium |
| Streptomyces albofaciens | Bacterium |
| Streptomyces viridifaciens | Bacterium |
Biosynthetic Pathways of Deoxypentalenylglucuron
Overview of Sesquiterpenoid Biosynthesis Precursors
The journey to deoxypentalenylglucuron begins with the synthesis of universal precursors common to all sesquiterpenoids. These foundational molecules provide the carbon skeleton for a vast array of natural products.
Farnesyl Diphosphate (B83284) (FPP) as a Universal Precursor
Farnesyl diphosphate (FPP) is a C15 isoprenoid that serves as the direct and universal precursor for the biosynthesis of all sesquiterpenes, including the pentalenene (B1246303) scaffold of this compound. nih.gov It is a key enzyme in isoprenoid biosynthesis, supplying the necessary precursors for a wide range of essential metabolites. nih.gov FPP is synthesized by the enzyme farnesyl diphosphate synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two molecules of isopentenyl diphosphate (IPP) with one molecule of dimethylallyl diphosphate (DMAPP). mdpi.comscilit.com This enzyme is crucial in directing metabolic flux towards the production of sesquiterpenoids and other essential compounds like sterols and carotenoids. nih.govmdpi.com The formation of FPP represents the committed step that branches off from central metabolism into the dedicated sesquiterpenoid pathway. researchgate.net
Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Pathways (MEP and MVA)
The fundamental five-carbon building blocks for FPP, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are synthesized through two distinct and compartmentalized pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net
The MVA pathway , typically active in the cytosol of eukaryotes and archaea, initiates with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov This is subsequently reduced to mevalonate, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP. nih.gov The enzyme isopentenyl diphosphate isomerase (IDI) then catalyzes the interconversion of IPP to DMAPP. nih.gov The MVA pathway is primarily responsible for the production of sesquiterpenes and triterpenes. nih.gov
The MEP pathway , found in bacteria, algal plastids, and higher plants, begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net This pathway leads to the formation of both IPP and DMAPP through a series of intermediates, including 2-C-methyl-D-erythritol-4-phosphate. researchgate.net The MEP pathway is the source of precursors for monoterpenes, diterpenes, and tetraterpenes. nih.gov The existence of these two pathways allows for independent regulation of different classes of terpenoid biosynthesis within an organism. researchgate.net
| Pathway | Starting Materials | Location | Primary Products | Organisms |
| Mevalonate (MVA) Pathway | Acetyl-CoA | Cytosol (Eukaryotes), Archaea | Sesquiterpenes, Triterpenes, Sterols | Eukaryotes, Archaea |
| Methylerythritol Phosphate (MEP) Pathway | Pyruvate, Glyceraldehyde-3-phosphate | Plastids (Plants), Bacteria | Monoterpenes, Diterpenes, Carotenoids | Bacteria, Algae, Plants |
Pentalenene as a Key Intermediate in this compound Formation
The formation of the characteristic tricyclic structure of the pentalenane family of sesquiterpenoids, to which this compound belongs, is established through the cyclization of the linear FPP precursor into pentalenene.
Pentalenene Synthase Activity and Mechanism
The enzyme responsible for this crucial cyclization is pentalenene synthase . This enzyme catalyzes the conversion of farnesyl diphosphate into the tricyclic hydrocarbon pentalenene, which is the parent hydrocarbon of the pentalenolactone (B1231341) family of metabolites. researchgate.net Pentalenene synthase is a class I terpene cyclase that utilizes a metal cofactor, typically Mg²⁺, to initiate the reaction. ebi.ac.uk
The catalytic mechanism of pentalenene synthase is a complex cascade of carbocation rearrangements. The reaction is initiated by the ionization of the diphosphate group from FPP, generating an allylic carbocation. ebi.ac.uk This is followed by an initial cyclization event to form a humulyl cation intermediate. researchgate.net A subsequent series of intramolecular cyclizations and hydride shifts, guided by the enzyme's active site architecture, leads to the formation of the distinctive tricyclic pentalenene skeleton. nih.govresearchgate.net The active site of pentalenene synthase acts as a template, stabilizing the reactive carbocation intermediates throughout the cyclization cascade. nih.gov
| Enzyme | Substrate | Product | Cofactor | Organism Source (Example) |
| Pentalenene Synthase | Farnesyl Diphosphate (FPP) | Pentalenene | Mg²⁺ | Streptomyces exfoliatus |
Enzymatic Transformations Leading to this compound
Following the formation of the pentalenene hydrocarbon core, a series of oxidative modifications and a final conjugation step are required to produce this compound.
Oxidation Reactions in Pentalenene Metabolism
This compound is known to be an oxidation product of pentalenene. ebi.ac.ukjst.go.jpacs.org The biosynthetic pathway proceeds through the formation of 1-deoxypentalenic acid . This transformation is catalyzed by a cytochrome P450 monooxygenase, specifically PtlI (CYP183A1) in Streptomyces avermitilis. nih.govberkeley.edu This enzyme carries out a stepwise allylic oxidation of the C-13 methyl group of pentalenene. nih.govberkeley.edu The reaction proceeds first to pentalen-13-ol, then to pentalen-13-al, and finally to 1-deoxypentalenic acid. nih.govnih.gov This multi-step oxidation requires molecular oxygen and a reducing agent like NADPH, which are characteristic requirements for cytochrome P450 enzymes. researchgate.netberkeley.edu
The final step in the formation of this compound is the conjugation of a glucuronic acid moiety to 1-deoxypentalenic acid. This is supported by the isolation of this compound, which is the glucuronyl ester of 1-deoxypentalenic acid, from the culture broths of various Streptomyces species, including S. omiyaensis and S. albofaciens. jst.go.jptaylorfrancis.com While the specific enzyme has not been definitively characterized, this reaction is typically catalyzed by UDP-glucuronosyltransferases (UGTs) . These enzymes transfer glucuronic acid from the activated sugar donor, UDP-glucuronic acid, to a substrate molecule. The glucuronidation of sesquiterpenoids is a known metabolic process, often serving to increase their water solubility. nih.gov
| Enzyme Family | Intermediate Substrate | Product | Function |
| Cytochrome P450 (e.g., PtlI) | Pentalenene | 1-Deoxypentalenic acid | Stepwise allylic oxidation |
| UDP-glucuronosyltransferase (UGT) (putative) | 1-Deoxypentalenic acid | This compound | Glucuronic acid conjugation |
Role of Specific Oxygenases and Dehydrogenases
The transformation of the initial hydrocarbon skeleton into more complex pentalenolactone-related compounds, including the precursor to this compound, is heavily reliant on the enzymatic activity of specific oxygenases and dehydrogenases. nih.gov These enzymes introduce oxygen atoms and perform redox reactions that are critical for the formation of the final structures.
Key enzymes identified in the biosynthetic pathways of pentalenolactone and its analogues include cytochrome P450 monooxygenases, non-heme iron-dependent dioxygenases, Baeyer-Villiger monooxygenases, and short-chain dehydrogenases. nih.govebi.ac.uk In the pentalenolactone pathway of Streptomyces avermitilis, the gene ptlI encodes a cytochrome P450, while ptlH encodes a non-heme iron dioxygenase. thegoodscentscompany.com
A crucial step in a related pathway is the hydroxylation of 1-deoxypentalenic acid to pentalenic acid, a reaction catalyzed by the cytochrome P450 oxygenase CYP105D7 (SAV_7469) in S. avermitilis. nih.gov While pentalenic acid is considered a shunt metabolite, the enzyme's action on 1-deoxypentalenic acid highlights a key oxidative transformation of the direct precursor to this compound. nih.gov
Further down the pathway leading to pentalenolactones E and F, the enzyme PtlD, a Fe(II)/α-ketoglutarate-dependent dioxygenase, carries out the oxidation of pentalenolactone D. nih.gov Orthologous enzymes, PenD and PntD, perform the same function in the pentalenolactone gene clusters of S. exfoliatus and S. arenae, respectively. nih.gov Additionally, flavin-dependent Baeyer-Villiger monooxygenases, PenE and PntE, are responsible for oxidizing 1-deoxy-11-oxopentalenic acid into pentalenolactone D. nih.gov The putative dehydrogenase encoded by the ptlF gene in S. avermitilis has also been identified as a key enzyme in the pathway. ebi.ac.ukresearchgate.netscispace.com
The following table summarizes the functions of key oxidative enzymes in pentalenolactone-related biosynthetic pathways.
| Enzyme | Type | Gene | Organism(s) | Function |
| CYP105D7 | Cytochrome P450 Oxygenase | sav_7469 | S. avermitilis | Hydroxylation of 1-deoxypentalenic acid |
| PtlD / PenD / PntD | Fe(II)/α-KG Dependent Dioxygenase | ptlD / penD / pntD | S. avermitilis, S. exfoliatus, S. arenae | Oxidation of pentalenolactone D to pentalenolactones E and F |
| PenE / PntE | Baeyer-Villiger Monooxygenase | penE / pntE | S. exfoliatus, S. arenae | Oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D |
| PtlF | Short-Chain Dehydrogenase | ptlF | S. avermitilis | Putative dehydrogenase activity in the pentalenolactone pathway |
| PtlH | Non-heme Iron Dioxygenase | ptlH | S. avermitilis | Implicated in neopentalenoketolactone biosynthesis |
| PtlI | Cytochrome P450 | ptlI | S. avermitilis | Implicated in neopentalenoketolactone biosynthesis |
Genetic Basis of this compound Biosynthesis
The production of this compound and related pentalenolactone compounds is encoded by dedicated biosynthetic gene clusters (BGCs) within the genomes of producing Streptomyces strains. nih.govfrontiersin.org
Identification of Biosynthetic Gene Clusters (BGCs)
This compound has been isolated from several Streptomyces species, including S. omiyaensis, S. albofaciens, and S. viridifaciens. ebi.ac.uknih.gov The genetic basis for its biosynthesis is linked to the well-characterized pentalenolactone BGCs.
In Streptomyces avermitilis, genome sequencing revealed a 13.4-kb gene cluster (the ptl cluster) responsible for producing pentalenolactone-related metabolites. ebi.ac.uknih.gov This cluster contains 13 open reading frames (ORFs) that encode the necessary enzymes, including a pentalenene synthase (PtlA), which catalyzes the first committed step in the pathway. nih.gov The functionality of this cluster was confirmed through gene deletion experiments, which abolished the production of pentalenolactone metabolites, and by transferring the entire cluster into Streptomyces lividans, a non-producing host, which then began to produce pentalenic acid. ebi.ac.uknih.gov
Similar pentalenolactone BGCs have been identified and characterized in other producing organisms. The pen cluster was cloned from Streptomyces exfoliatus, and the pnt cluster was identified in Streptomyces arenae. nih.gov These clusters show a high degree of similarity in gene organization and sequence to the ptl cluster of S. avermitilis. nih.gov
Gene Expression and Regulation in Producer Strains
The expression of genes within pentalenolactone-related BGCs is tightly regulated, ensuring that the antibiotic is produced under appropriate conditions. saylor.orgpressbooks.pub The genes within the ptl cluster in S. avermitilis and the corresponding pen cluster in S. exfoliatus are organized as a set of unidirectionally transcribed open reading frames, suggesting they may be co-regulated as an operon. nih.govnih.gov
A key feature of these clusters is the presence of a gene conferring self-resistance to the producing organism. nih.gov In the S. avermitilisptl cluster, the most upstream gene, gap1, encodes a pentalenolactone-insensitive glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govnih.gov Pentalenolactone's mode of action involves inhibiting GAPDH, so the presence of a resistant version of this primary metabolic enzyme allows the organism to survive while producing the antibiotic. The co-localization of resistance and biosynthetic genes is a common regulatory strategy in antibiotic production. nih.gov
Gene expression is controlled by a complex network of internal and external signals. wikipedia.org While specific transcriptional regulators for the ptl cluster are not fully elucidated, the production of secondary metabolites in Streptomyces is often controlled by cluster-specific activators and repressors that respond to environmental cues or developmental stages. nih.gov
Comparative Genomics of Pentalenolactone-Related Clusters
Comparative analysis of the pentalenolactone BGCs from S. avermitilis (ptl), S. exfoliatus (pen), and S. arenae (pnt) reveals a conserved core architecture with some notable differences. nih.gov The gene order from ptlH to ptlI in S. avermitilis is conserved in the pen cluster (penH to penI), with deduced amino acid sequences showing high identity (65–78%) and similarity (76–87%). nih.gov
The pentalenene synthase gene, which initiates the pathway, is present in all characterized clusters. pnas.org However, variations in the complement of tailoring enzymes, particularly the oxygenases, can lead to the production of different pentalenolactone analogues. For instance, the ptl cluster in S. avermitilis is responsible for neopentalenoketolactone, while the pen cluster in S. exfoliatus directs the synthesis of pentalenolactone. nih.govnih.govpnas.org The ptl cluster in S. avermitilis lacks a homolog of PenM, an enzyme found in the pen cluster, which accounts for some of the structural differences in the final products. pnas.org
This comparative data underscores how different Streptomyces species have evolved distinct but related genetic blueprints to produce a diversity of compounds from a common pentalenene precursor. pnas.orgmdpi.com
The table below provides a comparison of key features of the identified pentalenolactone BGCs.
| Feature | ptl Cluster | pen Cluster | pnt Cluster |
| Organism | Streptomyces avermitilis | Streptomyces exfoliatus | Streptomyces arenae |
| Size | 13.4 kb | >13.4 kb | Data not specified |
| Number of ORFs | 13 | >10 | Data not specified |
| Key Product(s) | Neopentalenoketolactone, Pentalenic Acid | Pentalenolactone | Pentalenolactone |
| Resistance Gene | gap1 (pentalenolactone-insensitive GAPDH) | gapN (homolog of gap1) | Data not specified |
| Key Enzymes | PtlA, PtlD, PtlF, PtlH, PtlI | PenD, PenE, PenM | PntD, PntE |
| Conservation | High homology and conserved gene order with pen and pnt clusters. | High homology with ptl cluster. | High homology with ptl cluster. |
Biological Activities and Proposed Mechanisms of Action of Deoxypentalenylglucuron
Antitumor Activity Research (Preclinical, in vitro and in vivo models excluding human clinical trials)
Research into the biological effects of Deoxypentalenylglucuron has identified potential antitumor properties. Preclinical studies, specifically using in vivo mouse models, have provided initial evidence of its activity against certain cancer cell lines. These investigations are foundational in understanding the compound's therapeutic potential, though they are limited to non-human subjects.
This compound has demonstrated some antitumor activity against Sarcoma 180 in mice. ebi.ac.uknih.govjst.go.jp This finding originates from studies that isolated the compound from various Streptomyces strains and subsequently evaluated its biological properties. nih.govjst.go.jp The Sarcoma 180 cell line is a commonly utilized model in cancer research to assess the in vivo efficacy of potential anticancer agents. altogenlabs.comnih.govufc.br While the compound is noted to have "some" activity, detailed quantitative data on the extent of tumor inhibition from these initial studies are limited in the available literature. ebi.ac.uknih.gov
| Compound | Cell Line | Model System | Observed Activity | Source |
|---|---|---|---|---|
| This compound | Sarcoma 180 | In vivo (Mice) | Demonstrated some antitumor activity. | ebi.ac.uknih.govjst.go.jp |
Relationship to Pentalenolactone (B1231341) and its Biological Activities
This compound is biosynthetically related to the pentalenolactone family of metabolites. nih.gov It is considered a plausible intermediate in the biosynthetic pathway that converts pentalenene (B1246303) to pentalenolactone. nih.gov Specifically, it has been described as an oxidation product of pentalenene and has been isolated from culture broths of Streptomyces species that also produce other pentalenolactone-related compounds. ebi.ac.uknih.govjst.go.jp Due to this close biosynthetic relationship, the well-documented biological activities of pentalenolactone are often discussed in context.
A primary mechanism of action for pentalenolactone is the potent and specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). ebi.ac.ukmdpi.com This inhibition is irreversible and time-dependent. nih.gov Pentalenolactone acts as a competitive inhibitor with respect to the substrate, glyceraldehyde-3-phosphate, and an uncompetitive inhibitor with respect to NAD+. nih.gov The mechanism involves the covalent modification of a critical cysteine residue (Cys-149) in the active site of each of the four subunits of the GAPDH enzyme. mdpi.comacs.org This alkylation reaction proceeds via a nucleophilic attack from the cysteine's thiol group on the pentalenolactone molecule. mdpi.com The inactivation kinetics are biphasic, suggesting a multi-step process that begins with reversible binding followed by irreversible covalent modification. nih.gov
| Aspect | Description | Source |
|---|---|---|
| Target Enzyme | Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | ebi.ac.ukmdpi.com |
| Nature of Inhibition | Time-dependent and irreversible. | nih.govnih.gov |
| Kinetic Profile | Competitive with glyceraldehyde-3-phosphate; Uncompetitive with NAD+. | nih.gov |
| Molecular Mechanism | Covalent alkylation of the active site Cys-149 residue. | mdpi.comacs.org |
In addition to its antibacterial and antitumor effects, pentalenolactone has been shown to possess antiviral properties. Research has indicated that it can inhibit the replication of DNA viruses, including Herpes Simplex Virus-1 (HSV-1) and Herpes Simplex Virus-2 (HSV-2). acs.org The proposed mechanism for this antiviral action is linked to its primary activity as a GAPDH inhibitor. acs.org By disrupting the glycolytic pathway through GAPDH inactivation, pentalenolactone interferes with the cellular energy metabolism required for viral replication.
Pentalenolactone demonstrates significant anti-proliferative effects on certain cell types, such as rat vascular smooth muscle cells (VSMCs). nih.gov Studies have shown that it can inhibit cell proliferation and DNA synthesis in a dose-dependent manner without causing cell death. nih.gov The inhibitory effect is most pronounced when the compound is added to quiescent cells along with serum. nih.gov The underlying mechanism appears to be the inhibition of the extracellular signal-regulated kinase 1/2 (ERK1/2) cascade. nih.gov Pentalenolactone was found to inhibit the phosphorylation of both ERK1/2 and its upstream kinase, MEK1/2, which are key components of the signaling pathway that promotes cell proliferation. nih.gov
| Effect | Observation | Source |
|---|---|---|
| Cell Proliferation & DNA Synthesis | Dose-dependently inhibited in rat VSMCs. | nih.gov |
| Cell Viability | Inhibition was not associated with cell death. | nih.gov |
| Signaling Pathway | Inhibition of the ERK1/2 cascade. | nih.gov |
| Molecular Action | Inhibited phosphorylation of ERK1/2 and MEK1/2. | nih.gov |
Computational Target Prediction and in silico Studies
In silico studies, which involve computational methods to predict the biological targets of small molecules, are a vital part of modern drug discovery. bonviewpress.comnih.govarxiv.org These approaches use a compound's structure to forecast its interactions with various proteins, helping to elucidate its mechanism of action, predict potential polypharmacology, or identify new therapeutic uses. nih.govarxiv.org For this compound, while it is listed in databases and comprehensive reviews that categorize glycosylated natural products, specific computational target prediction studies focused on this compound are not extensively detailed in the available scientific literature. nih.govdntb.gov.ua The application of such predictive algorithms could potentially identify novel protein targets for this compound beyond those expected from its relationship to pentalenolactone, thereby guiding future preclinical research.
Potential for Target Deconvolution in Natural Product Research
The process of identifying the specific molecular targets of a bioactive small molecule, known as target deconvolution, is a critical step in drug discovery and chemical biology. nih.gov For natural products like this compound, where a mechanism of action is often proposed based on the activity of related compounds, target deconvolution provides a means to definitively identify its cellular binding partners and understand its mechanism of action. creative-biolabs.com
Several modern techniques can be applied for the target deconvolution of natural products:
Affinity Chromatography: This method involves immobilizing the natural product on a solid support to "fish" for its binding partners in a cell lysate. The captured proteins can then be identified using mass spectrometry. creative-biolabs.com
Computational Approaches: Structure-based and ligand-based computational methods can predict potential targets by comparing the structure of the natural product to libraries of known ligands or by docking the molecule into the binding sites of various proteins. creative-biolabs.com
Proteomics-Based Methods: Techniques such as Drug Affinity Responsive Target Stability (DARTS) analyze changes in protein stability upon ligand binding to identify targets without modifying the natural product. frontiersin.org
Genetic Approaches: Screening for genes that, when overexpressed or knocked down, confer resistance or sensitivity to the compound can help to identify its target or pathway. nih.gov
Derivatives and Analogs of Deoxypentalenylglucuron and Pentalenolactone
Naturally Occurring Derivatives
The chemical diversity of the pentalenolactone (B1231341) family arises from the intricate and sometimes imperfect enzymatic machinery of the producing organisms. This results in a variety of related structures, including biosynthetic intermediates, shunt metabolites, and downstream modification products.
Deoxypentalenylglucuron itself was isolated from the culture broths of several Streptomyces strains, including S. omiyaensis, S. albofaciens, and S. viridifaciens. ebi.ac.uk Its structure was identified as an oxidation product of the parent hydrocarbon, pentalenene (B1246303). ebi.ac.uk
Pentalenolactone is a well-characterized sesquiterpenoid antibiotic isolated from numerous Streptomyces species. mdpi.comnih.govnih.gov Its biosynthesis proceeds from farnesyl diphosphate (B83284) (FPP) through a series of oxidative modifications. asm.org During this process, a number of intermediates and shunt metabolites are produced and have been isolated from various producers. mdpi.com For instance, genome mining of Streptomyces sp. NRRL S-4 led to the isolation of two new sesquiterpenoids, 1-deoxy-8α-hydroxypentalenic acid and 1-deoxy-9β-hydroxy-11-oxopentalenic acid, which are considered shunt metabolites of the main pentalenolactone pathway. mdpi.comresearchgate.net Pentalenic acid is another common co-metabolite that can be formed via the hydroxylation of 1-deoxypentalenic acid. nih.gov
The table below details some of the naturally occurring compounds related to this compound and Pentalenolactone.
Table 1: Selected Naturally Occurring Derivatives and Related Metabolites
| Compound Name | Class / Role | Natural Source (Example) | Citation |
|---|---|---|---|
| This compound | Glucuronide Derivative | Streptomyces omiyaensis, S. albofaciens | ebi.ac.uk |
| Pentalenolactone | Parent Antibiotic | Streptomyces spp. | mdpi.comnih.gov |
| Pentalenic Acid | Shunt Metabolite | Streptomyces spp. | nih.govnih.gov |
| 1-Deoxypentalenic Acid | Biosynthetic Intermediate | Streptomyces avermitilis | nih.gov |
| 1-deoxy-8α-hydroxypentalenic acid | Shunt Metabolite | Streptomyces sp. NRRL S-4 | mdpi.combohrium.com |
| 1-deoxy-9β-hydroxy-11-oxopentalenic acid | Shunt Metabolite | Streptomyces sp. NRRL S-4 | mdpi.combohrium.com |
| Pentalenolactone F | Biosynthetic Intermediate | Streptomyces avermitilis | nih.govnih.gov |
Biosynthetic Engineering for Analog Production
The elucidation of pentalenolactone biosynthetic gene clusters (BGCs) has provided a powerful toolkit for creating novel analogs through genetic manipulation. nih.govnih.govresearchgate.net By understanding the function of each enzyme in the pathway, researchers can modify the genetic blueprint of the producing organism to generate new chemical entities. The BGCs from Streptomyces exfoliatus (pen cluster), S. arenae (pnt cluster), and S. avermitilis (ptl cluster) have been extensively studied. asm.orgnih.gov
Key strategies in the biosynthetic engineering of pentalenolactone analogs include:
Gene Deletion and Complementation: The function of specific biosynthetic genes can be confirmed by creating in-frame deletion mutants. For example, deleting the penM gene in S. exfoliatus, which encodes a cytochrome P450, abolishes the production of pentalenolactone and leads to the accumulation of its immediate precursor, pentalenolactone F. nih.gov Production can then be restored by reintroducing the penM gene, a process known as complementation. nih.gov
Heterologous Expression: Entire biosynthetic gene clusters can be transferred into a "naïve" host organism that does not normally produce the compound. Transferring the ptl cluster from S. avermitilis into S. lividans enabled the new host to produce pentalenolactone metabolites. nih.gov This technique allows for production in more easily manipulated host strains.
Enzyme-Specific Catalysis: Individual enzymes can be expressed recombinantly and used to catalyze specific transformations. For instance, the enzymes PenE and PntE, both flavin-dependent Baeyer-Villiger monooxygenases, have been shown to catalyze the oxidation of 1-deoxy-11-oxopentalenic acid into pentalenolactone D. researchgate.net Similarly, PenM and PntM, both cytochrome P450s, catalyze the final oxidative rearrangement of pentalenolactone F into pentalenolactone. nih.gov Engineering strains to express combinations of these enzymes allows for the targeted production of specific intermediates and analogs. nih.gov
The table below summarizes the functions of key enzymes from the pentalenolactone biosynthetic pathway that are targets for engineering.
Table 2: Key Enzymes in Pentalenolactone Biosynthesis Used for Engineering
| Enzyme (from Orthologous Cluster) | Enzyme Class | Function in Biosynthesis | Citation |
|---|---|---|---|
| PtlA / PenA / PntA | Terpene Synthase | Cyclization of farnesyl diphosphate (FPP) to pentalenene. | nih.gov |
| PtlH / PenH / PntH | Dioxygenase | Hydroxylation of 1-deoxypentalenic acid. | asm.orgresearchgate.net |
| PenE / PntE | Baeyer-Villiger Monooxygenase | Oxidation of 1-deoxy-11-oxopentalenic acid to pentalenolactone D. | researchgate.net |
| PenD / PntD | Dioxygenase | Oxidation of pentalenolactone D to pentalenolactones E and F. | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Related Compounds (Conceptual Framework)
Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. solubilityofthings.compatsnap.com It provides a framework for systematically modifying a lead compound to optimize its therapeutic properties, such as potency and selectivity, while minimizing adverse effects. patsnap.comstudysmarter.co.uk The core principle of SAR is that the biological activity of a compound is a direct function of its three-dimensional structure and the physicochemical properties of its functional groups. patsnap.comcollaborativedrug.com
For sesquiterpene lactones like pentalenolactone, SAR studies are crucial for understanding the structural features required for their biological effects, such as antimicrobial or cytotoxic activity. nih.govresearchgate.netmdpi.com The biological activity of pentalenolactone is attributed to its electrophilic epoxylactone moiety, which can react with nucleophiles like the cysteine residues in the active sites of enzymes, leading to irreversible inhibition. mdpi.com
A conceptual SAR framework for the pentalenolactone scaffold suggests that the following structural elements are critical for activity:
The α,β-Unsaturated Lactone: This Michael acceptor is often considered the primary pharmacophore, essential for covalent modification of biological targets. mdpi.com
Additional Electrophilic Sites: The presence of other reactive groups, such as the spiro-epoxide in pentalenolactone or a cyclopentenone ring in other analogs, can enhance activity. mdpi.com This bifunctionality can lead to increased reactivity and potency. mdpi.com
Stereochemistry and Conformation: The specific three-dimensional arrangement of the fused ring system and its substituents dictates how the molecule fits into a biological target, influencing binding affinity and reactivity.
Substituent Effects: Modifications to the carbon skeleton, such as the introduction or removal of hydroxyl groups, can alter the molecule's polarity, solubility, and electronic properties, thereby modulating its biological activity and pharmacokinetic profile.
The table below provides a conceptual illustration of how structural modifications to a generalized pentalenolactone scaffold could influence biological activity, based on established principles for sesquiterpene lactones.
Advanced Research Methodologies and Applications
Metabolic Engineering for Enhanced Production
Metabolic engineering involves the purposeful modification of cellular networks to improve the production of desired compounds. nptel.ac.in For sesquiterpenoids such as Deoxypentalenylglucuron, this often means optimizing the supply of the universal precursor, farnesyl diphosphate (B83284) (FPP), and enhancing the expression of the specific biosynthetic pathway genes. asm.org Strategies include the overexpression of rate-limiting enzymes, the downregulation of competing metabolic pathways, and the optimization of fermentation conditions to channel metabolic flux towards the target molecule. dtu.dkfrontiersin.orgmdpi.com In organisms like Streptomyces, which produce a vast array of secondary metabolites, engineering efforts can also focus on creating "clean" host strains by deleting native biosynthetic gene clusters (BGCs) to free up precursor pools and simplify downstream processing. dtu.dkpnas.org
Streptomyces avermitilis has emerged as a powerful heterologous host for the production of secondary metabolites, including terpenoids. nih.govresearchgate.netmdpi.com This industrial microorganism is already optimized for the efficient supply of primary metabolic precursors and biochemical energy needed for complex biosynthesis. pnas.orgcreative-biogene.com Its genome has been fully sequenced, revealing numerous BGCs, including the one responsible for the pentalenolactone (B1231341) family of compounds, which are related to this compound. mdpi.comnih.govnih.gov
Researchers have successfully engineered S. avermitilis to enhance the production of foreign metabolites. By creating large-scale deletion mutants, non-essential gene clusters are removed, which can increase the biomass and the availability of precursors for the heterologously expressed pathway. pnas.orgsmbb.mx The transfer of the intact 13.4 kb pentalenolactone gene cluster from S. avermitilis into a non-producing host, Streptomyces lividans, resulted in the successful production of pentalenic acid, demonstrating the viability of heterologous expression for this class of compounds. nih.gov This approach not only validates the function of the gene cluster but also provides a platform for further engineering efforts in a potentially more tractable host. nih.govresearchgate.net
Table 1: Engineered Streptomyces avermitilis Host Strains for Heterologous Production
| Strain | Genotype/Modification | Key Advantages | Relevant Findings | Citations |
| S. avermitilis SUKA series (e.g., SUKA17, SUKA22) | Large-scale chromosomal deletions (up to 1.4 Mb removed) | Reduced production of endogenous secondary metabolites; Increased biomass; Faster growth rate. | Successfully expressed over 20 different exogenous BGCs, including those for polyketides, non-ribosomal peptides, and terpenes. | pnas.orgnih.govresearchgate.netsmbb.mx |
| S. avermitilis (pSM1) | Wild-type carrying streptomycin (B1217042) BGC | Proof-of-concept for heterologous expression. | Production of streptomycin was lower than in engineered deletion mutants. | pnas.org |
| S. avermitilis SUKA5 (pSM1) | Deletion mutant carrying streptomycin BGC | Enhanced precursor supply for heterologous pathway. | Streptomycin production levels were higher than those of the original native-producing species (S. griseus). | pnas.org |
| S. avermitilis (ptl-cluster deletion) | Entire 13.4 kb pentalenolactone cluster removed | Abolished production of pentalenolactone metabolites. | Confirmed the function of the ptl gene cluster in the native host. | nih.gov |
The discovery of the pentalenolactone (ptl) biosynthetic gene cluster in S. avermitilis has allowed for precise genetic manipulation to elucidate and engineer the pathway. nih.govnih.govacs.org This 13.4 kb cluster contains 13 unidirectionally transcribed open reading frames (ORFs) that encode the enzymes required to convert the primary metabolite FPP into the complex sesquiterpenoid structure. nih.govnih.govacs.org
By cloning individual genes from the cluster and expressing them in hosts like Escherichia coli, researchers have assigned specific biochemical functions to the encoded enzymes. This "bottom-up" approach is crucial for understanding the biosynthetic logic and identifying bottlenecks or targets for modification. For example, the function of several key redox enzymes in the pathway has been confirmed through this method, providing a toolkit of biocatalysts for future synthetic biology applications. nih.govnih.govacs.org Genetic manipulation techniques, including gene knockout and promoter engineering, are essential tools for verifying gene function and enhancing the production of desired metabolites or creating novel derivatives. jmicrobiol.or.krjmicrobiol.or.krnih.gov
Table 2: Characterized Genes within the S. avermitilis Pentalenolactone (ptl) Biosynthetic Gene Cluster
| Gene | Encoded Enzyme | Function in Biosynthesis | Citations |
| ptlA (SAV2998) | Pentalenene (B1246303) synthase | Catalyzes the cyclization of farnesyl diphosphate (FPP) to form the parent hydrocarbon, pentalenene. | nih.govnih.gov |
| ptlI (SAV2999) | Cytochrome P450 (CYP183A1) | Catalyzes the three-step oxidation of a methyl group on pentalenene to form pentalen-13-al. | acs.org |
| ptlH (SAV2991) | Non-heme iron dioxygenase | Catalyzes the hydroxylation of 1-deoxypentalenic acid to form 11β-hydroxy-1-deoxypentalenic acid. | nih.govacs.org |
| ptlF (SAV2993) | Short-chain dehydrogenase | Catalyzes the NAD+-dependent oxidation of 1-deoxy-11β-hydroxypentalenic acid to 1-deoxy-11-oxopentalenic acid. | nih.gov |
| ptlR | Transcriptional regulator | Putatively regulates the expression of the other genes within the ptl cluster. | nih.gov |
| ptlG | Transmembrane efflux protein | Presumed to be involved in exporting the final product or intermediates out of the cell. | nih.gov |
Genome Mining for Novel Terpenoids and Biosynthetic Pathways
The advent of whole-genome sequencing has revealed that the biosynthetic potential of organisms like Streptomyces is far greater than what is observed under standard laboratory conditions. mdpi.comjmicrobiol.or.krmdpi.com Many BGCs remain "silent" or "cryptic," representing a vast, untapped reservoir of novel natural products. jmicrobiol.or.krnih.gov Genome mining uses bioinformatics tools, such as antiSMASH, to scan genomic data and identify putative BGCs for various classes of compounds, including terpenoids. jmicrobiol.or.krnih.govmdpi.com
The genome of S. avermitilis is a prime example, containing at least 37 secondary metabolite BGCs, with several predicted to synthesize terpenoids. mdpi.comnih.gov This in silico approach allows researchers to prioritize BGCs for further study based on their predicted product, novelty, or similarity to known pathways. jmicrobiol.or.krnih.gov Once a promising cluster is identified, its function can be validated through heterologous expression or by targeted genetic manipulation in the native host. jmicrobiol.or.kr This strategy accelerates the discovery of novel molecules and their corresponding biosynthetic pathways, moving beyond traditional bioactivity-guided screening. mdpi.combeilstein-journals.org
Enzymatic Approaches for Diversification of this compound Structure
Enzymatic diversification is a powerful strategy that uses the catalytic machinery of biosynthesis to create novel structural analogues of a lead compound. nih.gov By understanding the function of individual enzymes within a BGC, such as the one for pentalenolactone, these biocatalysts can be used as tools in a "mix-and-match" approach. The enzymes from the ptl cluster, including cytochrome P450s, dehydrogenases, and hydroxylases, perform highly specific chemical transformations. nih.govnih.govacs.org
These enzymes can be applied in several ways. They can be used in vitro as purified catalysts to modify the this compound scaffold or related precursors, adding or altering functional groups. This chemoenzymatic approach can generate a library of derivatives that would be difficult to produce through traditional chemical synthesis. researchgate.net Alternatively, the genes for these tailoring enzymes can be introduced into the this compound production host to create new derivatives in vivo. This strategy, often termed combinatorial biosynthesis, leverages the cell's own metabolism to produce a diverse set of new compounds for biological screening. nih.gov
Future Research Directions
Elucidation of Complete Biosynthetic Logic and Enzymatic Mechanisms
A primary focus for future investigations will be the complete elucidation of the deoxypentalenylglucuron biosynthetic pathway. While it is understood to be an oxidation product of pentalenene (B1246303), a key intermediate in the biosynthesis of the pentalenolactone (B1231341) family of antibiotics, the specific enzymatic steps leading to the glucuronic acid conjugate are not fully characterized. nih.govjst.go.jppnas.org
Key research questions will include:
Identification of the full suite of enzymes: What specific oxidoreductases, glycosyltransferases, and other enzymes are involved in the conversion of pentalenene to this compound?
Characterization of enzymatic mechanisms: What are the detailed catalytic mechanisms of these enzymes, including their substrate specificity, kinetics, and structural biology? nih.gov Understanding these mechanisms is fundamental to harnessing their potential for biocatalysis and synthetic biology.
Regulation of the biosynthetic gene cluster: How is the expression of the genes encoding these enzymes regulated within the producing Streptomyces strains? ebi.ac.uk
Answering these questions will not only provide a comprehensive understanding of how this unique natural product is made but also furnish a toolbox of novel enzymes for potential industrial applications.
Discovery of New Biological Activities beyond Current Knowledge
Initial screenings have revealed that this compound possesses some antitumor activity against Sarcoma 180 in mice. nih.govjst.go.jp However, the full spectrum of its biological activities remains largely unknown. As a glycosylated natural product, it belongs to a class of compounds known for their diverse pharmacological properties. nih.gov
Future research will focus on:
Broad-spectrum bioactivity screening: Testing this compound against a wide range of biological targets, including various cancer cell lines, pathogenic bacteria and fungi, and viral pathogens.
Mechanism of action studies: For any identified activities, detailed investigations will be necessary to determine the molecular mechanisms by which this compound exerts its effects.
Structure-activity relationship (SAR) studies: Investigating how modifications to the deoxypentalenyl aglycone or the glucuronic acid moiety affect its biological activity. This could pave the way for the semi-synthetic optimization of the compound.
The discovery of novel and potent biological activities would significantly elevate the scientific and potentially therapeutic importance of this compound.
Development of Novel Biosynthetic Engineering Strategies
A thorough understanding of the this compound biosynthetic pathway will open the door to innovative biosynthetic engineering strategies. These strategies could aim to improve the production of the natural product or to generate novel, structurally diverse analogs. genscript.com
Key areas of development include:
Heterologous expression: Transferring the biosynthetic gene cluster into a more genetically tractable and higher-producing host organism, such as an engineered strain of E. coli or Streptomyces. pnas.org
Combinatorial biosynthesis and glycoengineering: Utilizing the substrate promiscuity of the pathway's glycosyltransferases to attach different sugar moieties to the deoxypentalenyl scaffold, thereby creating a library of novel glycosylated derivatives with potentially altered or improved biological activities. genscript.com
These bioengineering approaches hold the promise of making this compound and its analogs more accessible for further research and development.
Exploration of Ecological Roles of this compound in Producer Microorganisms
The production of secondary metabolites like this compound by microorganisms is rarely without an ecological purpose. nih.gov Understanding this role is crucial for a complete picture of the compound's significance in its natural context.
Future ecological research will aim to answer:
Competitive interactions: Does this compound play a role in mediating competitive interactions with other microorganisms in the soil environment? nih.gov Its antimicrobial properties, if any, would be particularly relevant here.
Signaling and communication: Could the compound act as a signaling molecule, either within the Streptomyces population or in communication with other organisms in the rhizosphere?
Defense mechanisms: Does the production of this compound offer a protective advantage to the producing organism against predators or parasites?
Symbiotic relationships: Could the compound be involved in establishing or maintaining symbiotic relationships with plants or other organisms? mdpi.com
Investigating these ecological questions will provide valuable insights into the evolutionary pressures that have shaped the biosynthesis of this unique natural product and its role in the complex microbial communities of the soil. frontiersin.org
Q & A
Q. What are the optimal experimental conditions for isolating Deoxypentalenylglucuron from Streptomyces cultures?
To isolate this compound, researchers typically employ solvent extraction followed by chromatographic purification. The original protocol involves fermentation of Streptomyces strains, extraction with ethyl acetate, and gradient elution using silica gel chromatography . Critical parameters include pH control during fermentation (6.5–7.0) and temperature stability (±2°C). Reproducibility requires documenting deviations, such as variations in microbial growth phases, and validating purity via HPLC-UV (λ = 220 nm) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) and High-Resolution Mass Spectrometry (HR-MS) are standard for structural elucidation. For example, Takahashi et al. (1983) confirmed the glucuronide moiety via ¹³C NMR chemical shifts at δ 105–110 ppm . High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) is recommended for purity assessment, using a C18 column and acetonitrile-water gradient .
Q. How can researchers ensure the reproducibility of this compound synthesis protocols?
Reproducibility hinges on explicit documentation of:
- Strain identifiers (e.g., Streptomyces UC5316) and culture conditions (media, agitation rate).
- Detailed extraction solvents, ratios, and purification steps.
- Instrument calibration data (e.g., NMR spectrometer frequency, HPLC column lot numbers). Supplementary materials should include raw chromatograms and spectral datasets .
Advanced Research Questions
Q. What biosynthetic gene clusters in Streptomyces regulate this compound production, and how can they be manipulated?
The pentalenolactone biosynthetic pathway in Streptomyces involves genes such as ptlA (cytochrome P450 oxidase) and ptlB (glycosyltransferase). Knockout studies using CRISPR-Cas9 have shown that disrupting ptlB abolishes glucuronide formation . Metabolomic profiling (LC-MS/MS) and transcriptomic analysis (RNA-seq) are critical for linking gene expression to metabolite yield .
Q. How can contradictory NMR data for this compound’s stereochemistry be resolved?
Discrepancies in stereochemical assignments often arise from solvent effects or impurities. Strategies include:
- Repeating experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).
- Using heteronuclear single-quantum coherence (HSQC) to resolve overlapping signals.
- Cross-validating with X-ray crystallography if crystals are obtainable .
Q. What in vitro models are suitable for studying this compound’s bioactivity and mechanism of action?
- Enzymatic assays : Test inhibition of bacterial diterpene synthases using fluorescence-based substrates.
- Cell-based models : Use Bacillus subtilis reporter strains to assess antimicrobial activity (MIC90 values).
- Molecular docking : Simulate binding interactions with target enzymes (e.g., FabH in fatty acid biosynthesis) .
Methodological Challenges and Data Analysis
Q. How should researchers optimize the yield of this compound in scaled-up fermentations?
Apply Design of Experiments (DoE) principles:
- Vary factors like carbon source (e.g., glucose vs. glycerol) and aeration rates in a factorial design.
- Use response surface methodology (RSM) to identify optimal conditions. Monitor dissolved oxygen and pH in real-time with bioreactor sensors .
Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?
- Dose-response curves : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
- Multivariate analysis : Principal Component Analysis (PCA) to correlate structural variants with activity.
- Survival assays : Kaplan-Meier analysis for time-dependent antimicrobial effects .
Ethical and Reporting Standards
Q. How should researchers address discrepancies between observed and published bioactivity data for this compound?
- Re-examine experimental conditions (e.g., solvent polarity in bioassays).
- Perform stability studies to rule out compound degradation.
- Disclose all methodological variations in supplementary materials to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
